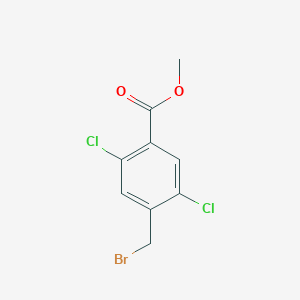
5-Bromo-2-chloro-4-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-4-isopropylpyridine (BCIP) is an organic compound belonging to the pyridine family. It is a colorless crystalline solid which is insoluble in water. BCIP is used in a variety of applications, including as a reagent in chemical synthesis, and as an intermediate in the production of pharmaceuticals and agrochemicals. In addition, BCIP has been studied for its potential use in a variety of scientific research applications.
Applications De Recherche Scientifique
5-Bromo-2-chloro-4-isopropylpyridine has been studied for its potential use in a variety of scientific research applications. It has been used in the synthesis of a variety of heterocyclic compounds, including pyridines, quinolines, and indoles. 5-Bromo-2-chloro-4-isopropylpyridine has also been used as a catalyst in the synthesis of a variety of organic compounds, including polymers and polysaccharides. In addition, 5-Bromo-2-chloro-4-isopropylpyridine has been used in the synthesis of a variety of organic dyes, such as fluorescent dyes and fluorescent labels.
Mécanisme D'action
5-Bromo-2-chloro-4-isopropylpyridine acts as a nucleophilic reagent in organic synthesis. It reacts with electrophiles, such as carbonyl compounds, to form a new carbon-carbon bond. This reaction is known as the “nucleophilic aromatic substitution” reaction. The reaction is catalyzed by the presence of a base, such as sodium hydroxide, and a polar solvent, such as dimethylformamide.
Biochemical and Physiological Effects
5-Bromo-2-chloro-4-isopropylpyridine has been studied for its potential use as a therapeutic agent. It has been shown to possess anti-inflammatory and anti-bacterial properties, as well as to possess antioxidant activity. In addition, 5-Bromo-2-chloro-4-isopropylpyridine has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Bromo-2-chloro-4-isopropylpyridine in laboratory experiments is its low toxicity. This makes it a safe and efficient reagent for a variety of chemical syntheses. In addition, 5-Bromo-2-chloro-4-isopropylpyridine is relatively inexpensive and readily available. However, 5-Bromo-2-chloro-4-isopropylpyridine is not very soluble in water and has a limited shelf life.
Orientations Futures
Some potential future directions for the use of 5-Bromo-2-chloro-4-isopropylpyridine include its use as a therapeutic agent for the treatment of various diseases, such as cancer and bacterial infections. Additionally, 5-Bromo-2-chloro-4-isopropylpyridine could be used in the development of new materials, such as polymers and fluorescent dyes. 5-Bromo-2-chloro-4-isopropylpyridine could also be used to develop new methods for the synthesis of organic compounds. Finally, 5-Bromo-2-chloro-4-isopropylpyridine could be used in the development of new analytical techniques, such as chromatography and mass spectrometry.
Méthodes De Synthèse
5-Bromo-2-chloro-4-isopropylpyridine can be synthesized through the condensation of 2-chloropyridine and 4-bromoisopropyl bromide. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a polar solvent, such as dimethylformamide. The reaction yields a white solid which is then purified by recrystallization from a mixture of methanol and water.
Propriétés
IUPAC Name |
5-bromo-2-chloro-4-propan-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-5(2)6-3-8(10)11-4-7(6)9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTNOTWQALKZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








carbamate](/img/structure/B6325879.png)





